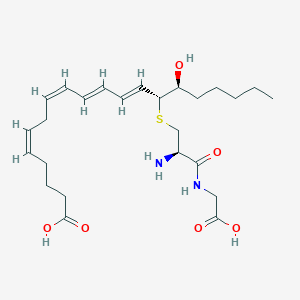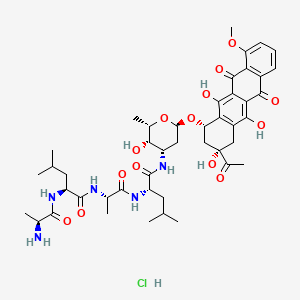
Hidrocloruro de Daunorubicina Ala-Leu-Ala-Leu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is C45H62ClN5O14. The molecular weight is 932.45.Chemical Reactions Analysis
Daunorubicin, a component of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, is a cornerstone of the induction regimen for acute myeloid leukemia (AML). It has been seen to produce a complete remission rate of 40 to 50% when used as a single agent and 53 to 65% complete remission rate when used with cytarabine .Physical and Chemical Properties Analysis
The molecular formula of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is C45H62ClN5O14, and the molecular weight is 932.45. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Daunorubicin, un componente del compuesto, es una de las principales herramientas anticancerígenas que se utilizan en todo el mundo . Tiene alta eficacia contra diversas formas de cáncer . Sin embargo, también tiene un espectro de efectos secundarios, como alta toxicidad para las células sanas, acumulación rápida en el cuerpo y desarrollo de resistencia a múltiples fármacos de las células cancerosas .
Tratamiento de la Leucemia Mieloide Aguda (LMA)
Se han logrado avances recientes en pacientes con LMA, incluida la aprobación de daunorubicina y citarabina liposomal para el tratamiento de adultos con dos tipos de LMA de alto riesgo: LMA relacionada con la terapia (t-LMA) o LMA con cambios relacionados con la mielodisplasia (LMA-MRC) .
Enfoques Sintéticos para Derivados de Daunorubicina
Se han desarrollado enfoques sintéticos para derivados de daunorubicina que contienen fragmentos de azida y propargilo . Se obtuvo una serie de derivados de fosfonato y bisfosfonato mediante los métodos de química clic y por amidación directa .
Propiedades Antiproliferativas
Los compuestos obtenidos muestran una pequeña citotoxicidad que no es superior a la de la daunorubicina parental . Esto sugiere aplicaciones potenciales en el control de la proliferación de ciertos tipos de células.
Modificación Química para Reducir los Efectos Secundarios
Se ha estado trabajando desde la década de 1960 para modificar químicamente las antraciclinas, como la daunorubicina, para sintetizar fármacos libres de las desventajas mencionadas anteriormente . Se han obtenido miles de compuestos y se han utilizado enfoques sintéticos originales .
Derivados Fosforilados
La preparación de derivados fosforilados de antraciclinas, que ha sido muy poco estudiada, es otro área de interés
Mecanismo De Acción
Target of Action
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, also known as Daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
Daunorubicin interacts with its targets through a couple of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs . This intercalation distorts the DNA helix and subsequently interferes with the normal DNA replication and transcription processes, leading to the inhibition of protein synthesis and cell death . Additionally, Daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The primary biochemical pathway affected by Daunorubicin is the DNA replication and transcription processes . By intercalating into DNA and inhibiting topoisomerase II, Daunorubicin disrupts these essential cellular processes, leading to cell death . The downstream effects include the inhibition of protein synthesis and induction of apoptosis .
Pharmacokinetics
It’s known that daunorubicin is administered intravenously , suggesting that it has direct access to the systemic circulation, bypassing the absorption phase typical of orally administered drugs.
Result of Action
The result of Daunorubicin’s action at the molecular and cellular level is the inhibition of DNA replication and transcription , leading to cell death . This makes it effective in the treatment of various types of leukemia, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myelogenous leukemia (CML) .
Direcciones Futuras
In patients with AML who are older than 60 years of age, escalation of the dose of daunorubicin to twice the conventional dose, with the entire dose administered in the first induction cycle, effects a more rapid response and a higher response rate than does the conventional dose, without additional toxic effects . This suggests potential future directions for the use of Daunorubicin, a component of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, in cancer treatment.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWJYPAQXONXEF-SKQXRMJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62ClN5O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746967 |
Source


|
| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76582-70-2 |
Source


|
| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
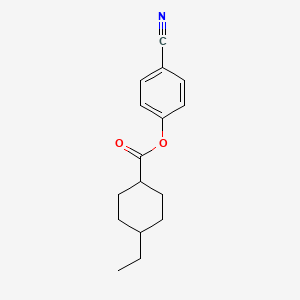

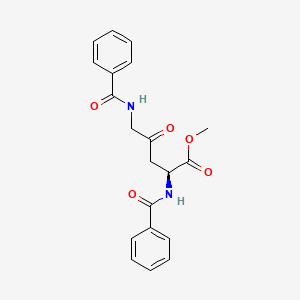
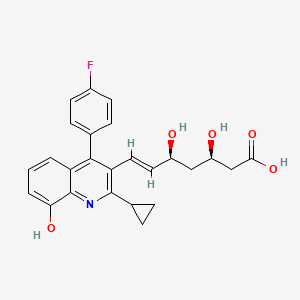
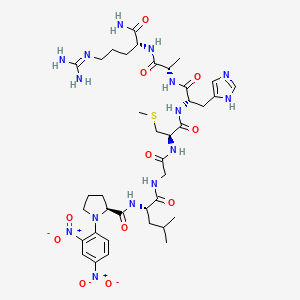
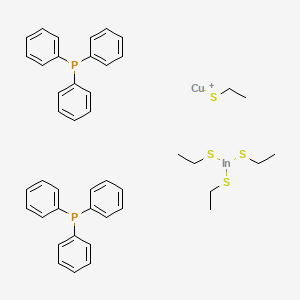
![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
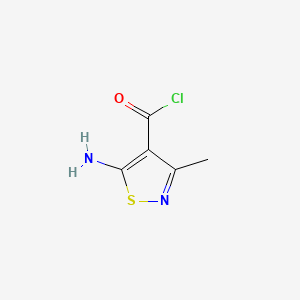
![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/no-structure.png)
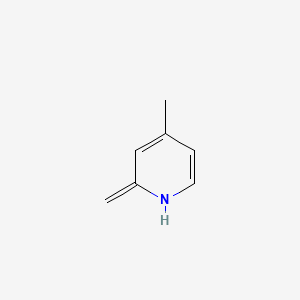
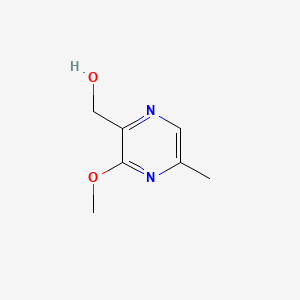
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
